molecular formula C10H13N3 B12830954 N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12830954
M. Wt: 175.23 g/mol
InChI Key: WTLYZHJGUKMEHG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core substituted with ethyl and methyl groups on the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with o-phenylenediamine and an appropriate aldehyde or ketone.

    Reaction Conditions: The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production often employs continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-ethyl-N-methyl-1H-benzo[d]imidazol-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various N-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antiviral: Potential antiviral activity, particularly against RNA viruses.

Medicine

    Anticancer: Studied for its potential anticancer properties, particularly in inhibiting cell proliferation.

    Anti-inflammatory: Shows promise as an anti-inflammatory agent.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its stable aromatic structure.

    Polymers: Incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1H-benzo[d]imidazol-2-amine
  • N-Ethyl-1H-benzo[d]imidazol-2-amine
  • 1H-benzo[d]imidazol-2-amine

Uniqueness

N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-ethyl-N-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-3-13(2)10-11-8-6-4-5-7-9(8)12-10/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

WTLYZHJGUKMEHG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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